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2-(1H-Indol-6-yl)morpholine
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Overview
Description
2-(1H-Indol-6-yl)morpholine is a compound that features both an indole and a morpholine ring in its structure. Indole is a significant heterocyclic system found in many natural products and drugs, known for its biological activities. Morpholine is a saturated heterocyclic amine that is widely used in chemical synthesis and industrial applications. The combination of these two moieties in a single molecule can result in unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The morpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for 2-(1H-Indol-6-yl)morpholine may involve large-scale Fischer indole synthesis followed by the introduction of the morpholine ring using efficient and scalable nucleophilic substitution reactions. The choice of reagents and conditions would be optimized for yield and purity, considering factors such as reaction time, temperature, and solvent.
Chemical Reactions Analysis
Types of Reactions
2-(1H-Indol-6-yl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the indole ring or the morpholine moiety.
Substitution: Electrophilic substitution reactions can occur on the indole ring, while nucleophilic substitution can occur on the morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic substitution on the indole ring can be facilitated by reagents like halogens or sulfonyl chlorides, while nucleophilic substitution on the morpholine ring can involve alkyl halides or sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2-carboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the indole or morpholine rings.
Scientific Research Applications
2-(1H-Indol-6-yl)morpholine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 2-(1H-Indol-6-yl)morpholine depends on its specific biological target. In general, the indole moiety can interact with various biological receptors and enzymes, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
2-(1H-Indol-6-yl)morpholine can be compared with other indole derivatives and morpholine-containing compounds. Similar compounds include:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Indole-3-carbinol: Known for its anticancer properties.
Morpholine derivatives: Used in various industrial applications and as intermediates in chemical synthesis.
The uniqueness of this compound lies in the combination of the indole and morpholine rings, which can result in unique chemical and biological properties not found in other similar compounds .
Properties
Molecular Formula |
C12H14N2O |
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Molecular Weight |
202.25 g/mol |
IUPAC Name |
2-(1H-indol-6-yl)morpholine |
InChI |
InChI=1S/C12H14N2O/c1-2-10(12-8-13-5-6-15-12)7-11-9(1)3-4-14-11/h1-4,7,12-14H,5-6,8H2 |
InChI Key |
SZWFHRUBUDUJLW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
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